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1(3H)-ol hydrochloride

Cat. No.: B571048

Compound Name:

For researchers, scientists, and drug development professionals, understanding the cross-
reactivity profile of a compound class is paramount to advancing safe and effective
therapeutics. This guide provides an objective comparison of the cross-reactivity of 6-
aminobenzoxaborole derivatives against various biological targets, supported by experimental
data from published studies. Benzoxaboroles, a class of boron-containing heterocyclic
compounds, have garnered significant interest for their diverse biological activities, including
antifungal, anti-inflammatory, and anticancer properties.[1] The 6-amino substitution serves as
a key chemical handle for further derivatization to modulate potency and selectivity.

Comparative Analysis of Off-Target Interactions

The cross-reactivity of 6-aminobenzoxaborole derivatives has been evaluated against several
classes of enzymes, including carbonic anhydrases, kinases, proteases, and
phosphodiesterases. The following tables summarize the available quantitative data, offering a
comparative view of their selectivity profiles.

Carbonic Anhydrase Inhibition

A study on 6-(1H-1,2,3-triazol-1-yl)benzoxaboroles demonstrated that these compounds can
act as potent inhibitors of various human carbonic anhydrase (hCA) isoforms.[2] Notably, some
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derivatives showed significant selectivity for hCA VII and the tumor-associated hCA IX over the
ubiquitous hCA | and hCA Il isoforms.[2]

Compound

(6-triazolyl . . . . .
hCA | (Ki, hCA Il (Ki, hCA IV (Ki, hCA VIl (Ki, hCA IX (Ki,

benzoxabor
nM) nM) nM) nM) nM)

ole

derivative)

18 >10000 857.4 1009.2 89.1 28.0

19 8541.2 302.1 497.3 49.2 30.1

20 >10000 309.4 698.4 35.6 28.8

22 >10000 1024.1 3217.4 104.2 31.2

Data sourced
from a study
on 6-
substituted
triazolyl
benzoxaborol
es as
selective
carbonic
anhydrase
inhibitors.[2]

Kinase Inhibition

A kinome-wide screen of an (aminomethylphenoxy)benzoxaborole family identified potent
inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The lead
compound from this series exhibited excellent selectivity against most of the kinome, with
greater than 15-fold selectivity against the next best member of the AGC protein kinase
subfamily.[3]
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Compound Target Kinase Ki (nM) Selectivity Note

>15-fold selectivity
ROCK2 170 against other AGC
protein kinases

(aminomethylphenoxy

) benzoxaborole lead

Data from a study
identifying a novel
benzoxaborole hinge-
binding motif for

kinase inhibition.[3]

Protease Inhibition

In a screen for antiviral agents, novel benzoxaborole derivatives were tested against SARS-
CoV-2 main protease (Mpro) and dengue virus (DENV) NS2B/NS3 protease. To assess off-
target effects, these compounds were also screened against the serine proteases thrombin and
trypsin. Most of the synthesized benzoxaboroles showed no significant off-target inhibition.[4]

Compound Class Off-Target Protease Concentration (uM)  Inhibition
Novel Benzoxaboroles  Thrombin 50 No relevant inhibition
Novel Benzoxaboroles  Trypsin 50 No relevant inhibition

Data from a study on
benzoxaborole
inhibitors against
SARS-CoV-2 and
dengue virus

proteases.[4]

Phosphodiesterase Inhibition

Certain benzoxaborole derivatives have been characterized as potent phosphodiesterase 4
(PDE4) inhibitors for the treatment of skin inflammation. These compounds were found to be
less active against other PDE isozymes, indicating a degree of selectivity for the PDE4 family.
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[5] While specific IC50 values against other isoforms were not provided in the primary text, the
qualitative assessment highlights their selective nature.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the
cross-reactivity of 6-aminobenzoxaborole derivatives.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various hCA isoforms (1, Il, 1V, VII, and 1X) was determined using
a stopped-flow CO2 hydrase assay.[2]

Protocol:
e The enzyme-catalyzed hydration of CO2 is monitored over time.

e An Applied Photophysics stopped-flow instrument is used to measure the change in
absorbance of a pH indicator (phenol red) at 420 nm.

o Assays are performed at 25°C in a buffer solution (10 mM HEPES, pH 7.5, and 20 mM
Na2S04).

e The inhibitor and enzyme are pre-incubated together for a specified time.

e The reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated
solution.

« Inhibition constants (Ki) are calculated from dose-response curves.[2]

Kinase Inhibition and Selectivity Profiling

The identification of (aminomethylphenoxy)benzoxaboroles as ROCK2 inhibitors involved a
multi-step process.[3]

Protocol:

e Phenotypic Screening: Compounds were initially evaluated in phenotypic screens for their
ability to inhibit Toll-like receptor-stimulated cytokine secretion from leukocytes.
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e Kinome-wide Screening: Active compounds from the phenotypic screen were then subjected
to a kinome-wide screen to identify potential kinase targets.

o ATP Competition Assays: To confirm the mechanism of action, competitive assays with
respect to ATP were performed.

o Co-crystallography: The binding mode of the lead compound with ROCK2 was determined
by X-ray co-crystallography.

o Selectivity Profiling: The lead compound was further tested against a panel of kinases to
determine its selectivity profile.

Kinase Inhibitor Discovery Workflow

Hit Validation pnd Selectivity

Click to download full resolution via product page

Caption: Workflow for the discovery and validation of benzoxaborole-based ROCK2 inhibitors.
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Protease Inhibition Assay

The inhibitory activity of benzoxaborole derivatives against viral and off-target proteases was

evaluated using biochemical assays.[4]
Protocol:

e Enzyme and Substrate Preparation: Recombinant proteases and their corresponding
fluorogenic substrates are prepared in an appropriate assay buffer.

e Compound Incubation: The test compounds are pre-incubated with the protease for a
defined period to allow for binding.

e Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic
substrate.

e Fluorescence Monitoring: The increase in fluorescence resulting from substrate cleavage is

monitored over time using a plate reader.

o Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each
compound concentration is determined to calculate IC50 values.

General Off-Target Screening Workflow
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Click to download full resolution via product page
Caption: A generalized workflow for assessing the cross-reactivity of drug candidates.

Conclusion

The available data indicates that 6-aminobenzoxaborole derivatives can be developed into
selective inhibitors for various enzyme classes. The triazolyl derivatives show promising
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selectivity for specific carbonic anhydrase isoforms, while the (aminomethylphenoxy) series has
yielded selective ROCK2 inhibitors. Furthermore, initial screens against common proteases
suggest a low potential for off-target effects in that enzyme class. However, the cross-reactivity
data is currently fragmented across different studies and compound series. For a
comprehensive understanding, systematic screening of a focused library of 6-
aminobenzoxaborole derivatives against a broad, standardized panel of biological targets, such
as a full kinome panel, is recommended. Such studies will be crucial for the future development
of safe and effective therapeutics based on this versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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